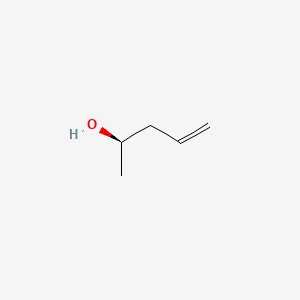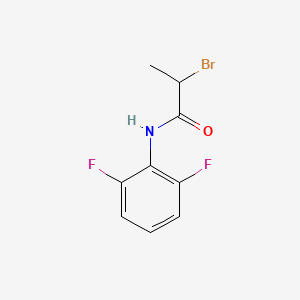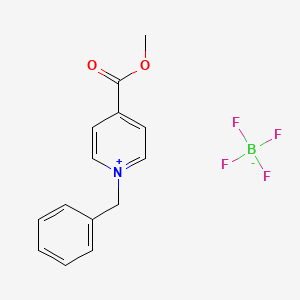![molecular formula C11H8Cl3F3N2O2 B3042590 N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea CAS No. 648408-33-7](/img/structure/B3042590.png)
N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea
Overview
Description
The compound “N-[3-methoxy-5-(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their biological activity. The presence of the methoxy and trifluoromethyl groups on the phenyl ring and the trichlorovinyl group attached to the urea functionality suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable isocyanate or isothiocyanate. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with methoxy and trifluoromethyl groups, and a urea functionality substituted with a trichlorovinyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy, trifluoromethyl, and trichlorovinyl groups could affect its polarity, solubility, and reactivity .Scientific Research Applications
Anticancer Activity
Triflumezopyrim has demonstrated promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s unique trifluoromethyl group contributes to its cytotoxicity, making it a candidate for further drug development .
Agrochemical Applications
The trifluoromethyl group in triflumezopyrim enhances its bioavailability and metabolic stability. As a result, it has been explored as an agrochemical compound. Researchers are investigating its efficacy as a herbicide or fungicide, aiming to improve crop yield and pest resistance .
Neurological Disorders
Triflumezopyrim’s pharmacological properties extend to the central nervous system. Studies suggest that it may modulate neurotransmitter pathways, potentially impacting conditions like Alzheimer’s disease, Parkinson’s disease, or epilepsy. Further research is needed to elucidate its precise mechanisms .
Inflammation and Autoimmune Diseases
The compound’s trifluoromethyl moiety may play a role in suppressing inflammatory responses. Researchers are exploring its potential as an anti-inflammatory agent for conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel diseases .
Antiviral Properties
Triflumezopyrim has shown antiviral activity against certain viruses, including influenza and herpes simplex. Its unique chemical structure contributes to its efficacy by interfering with viral replication processes. Investigating its potential as an antiviral drug remains an active area of research .
Chemoproteomics and Ligandability Studies
Researchers have used triflumezopyrim as a cysteine-reactive small-molecule fragment for chemoproteomic studies. It helps identify protein targets and assess ligandability, aiding drug discovery efforts. This application extends to both traditionally druggable proteins and challenging-to-target proteins .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3-methoxy-5-(trifluoromethyl)phenyl]-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3F3N2O2/c1-21-7-3-5(11(15,16)17)2-6(4-7)18-10(20)19-9(14)8(12)13/h2-4H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNQNZLJTFLRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC(=C(Cl)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1,1-Trifluoro-4-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]but-3-en-2-one](/img/structure/B3042512.png)

![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}ethan-1-ol](/img/structure/B3042514.png)
![[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl][2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3042516.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3042518.png)

![N-[3,5-di(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide](/img/structure/B3042521.png)
![4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide](/img/structure/B3042522.png)

![3-{[(3,5-dichloro-2-hydroxyphenyl)methylene]amino}-N-(3,4-dichlorophenyl)-2,6-difluorobenzamide](/img/structure/B3042524.png)
![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide](/img/structure/B3042525.png)
![2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile](/img/structure/B3042526.png)
![3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B3042529.png)